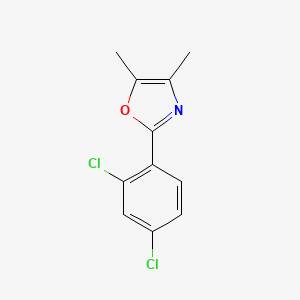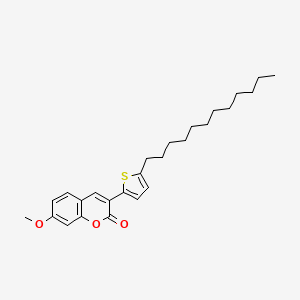
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol is a complex organic compound that belongs to the class of anhydrosugars. This compound is characterized by the presence of an azido group, a benzyl group, and a unique hex-1-ynitol structure. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol typically involves multiple steps. One common method involves the reaction of 1,6-anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose with benzyl bromide in a mixture of aromatic organic solvent and dipolar aprotic solvent. The reaction is carried out in the presence of a mixture of solid sodium hydroxide with solid potassium carbonate, phase transfer catalyst, and tertiary alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as sodium hydride or sodium methoxide.
Major Products
The major products formed from these reactions include:
Amines: Formed from the reduction of the azido group.
Nitro compounds: Formed from the oxidation of the azido group.
Substituted derivatives: Formed from the substitution of the benzyl group.
Applications De Recherche Scientifique
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Used in the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose: Similar structure but differs in the position of the azido group.
1,6-Anhydro-4-azido-2,3-di-O-benzyl-4-deoxy-D-glucopyranose: Similar structure but differs in the position of the azido group and the presence of a deoxy group.
Uniqueness
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
923287-04-1 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
(2S,3S,4S)-4-azido-2-ethynyl-3-phenylmethoxyoxolane |
InChI |
InChI=1S/C13H13N3O2/c1-2-12-13(11(9-17-12)15-16-14)18-8-10-6-4-3-5-7-10/h1,3-7,11-13H,8-9H2/t11-,12-,13-/m0/s1 |
Clé InChI |
ZGBANCILBGDSLP-AVGNSLFASA-N |
SMILES isomérique |
C#C[C@H]1[C@H]([C@H](CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
SMILES canonique |
C#CC1C(C(CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)


![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)

amino}methyl)phenol](/img/structure/B14200441.png)

![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)
